ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
“Ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.21 . The compound is also known by its IUPAC name, 4-formyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O4/c13-6-7-5-12 (11-9 (7)10 (14)15)8-1-3-16-4-2-8/h5-6,8H,1-4H2, (H,14,15) and the InChI key is VKPCUFDNMSTVBF-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 471.5±45.0 °C and a predicted density of 1.49±0.1 g/cm3 . Its pKa is predicted to be 4.35±0.10 .Scientific Research Applications
Thermally Reversible Photochromism
Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a compound similar in structure to ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate, exhibits thermally reversible photochromism. This means it changes color upon exposure to light at 366 nm in solid state at room temperature and reverts back when melted or dissolved. This property is initiated by a photochemical intramolecular hydrogen abstraction, suggesting potential applications in photonic devices and materials sensitive to light or temperature changes (Yokoyama et al., 2004).
Novel Heterocyclic Systems
The reaction of ethyl 4-formyl-1-aryl-1H-pyrazole-3-carboxylates with rhodanine leads to the formation of new heterocyclic systems. This synthesis pathway results in ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates and further recyclization to form 2-aryl-7-oxo-2,7-dihydrothiopyrano[3,4-c]pyrazole-5-carboxylic acids. This process represents the first instance of these novel heterocycles, which could be of interest for the development of new pharmaceuticals or materials (Chaban et al., 2020).
Corrosion Inhibition
Pyranpyrazole derivatives, structurally related to this compound, have been identified as effective corrosion inhibitors for mild steel, crucial for industrial applications like pickling processes. These inhibitors, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,c]pyrazole-5-carboxylate, show significant efficiency, with one compound achieving up to 98.8% efficiency at 100 mg/L concentration. Their action is supported by experimental and quantum chemical studies, indicating a strong adsorption to the metal surface and suggesting their utility in protecting metals from corrosion (Dohare et al., 2017).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
ethyl 4-formyl-1-(oxan-4-yl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-18-12(16)11-9(8-15)7-14(13-11)10-3-5-17-6-4-10/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZODNOKNXKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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